2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid
Description
The compound 2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid is a benzoic acid derivative featuring a sulfanyl (-S-) linkage to an ethyl chain esterified with a substituted cyclohexyl group. The cyclohexyl substituent includes a methyl group at position 5 and an isopropyl group at position 2, contributing to steric bulk and lipophilicity.
Properties
IUPAC Name |
2-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O4S/c1-12(2)14-9-8-13(3)10-16(14)23-18(20)11-24-17-7-5-4-6-15(17)19(21)22/h4-7,12-14,16H,8-11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPWQYNLYYAAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CSC2=CC=CC=C2C(=O)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid typically involves multiple steps. One common route includes the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with an appropriate acylating agent to form the corresponding ester. This intermediate is then reacted with a thiol compound under suitable conditions to introduce the sulfanyl group. Finally, the ester is hydrolyzed to yield the desired benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoic acid moiety can be reduced to form alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The benzoic acid moiety can interact with enzymes involved in metabolic pathways, influencing their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and related analogs:
Key Observations:
Substituent Effects :
- The cyclohexyl ester in the target compound enhances lipophilicity compared to simpler analogs like 2-(2-ethoxy-2-oxoacetamido)benzoic acid , which has a polar amide group .
- The sulfanyl linkage in the target compound may improve metabolic stability compared to ester or amide linkages, as sulfur-containing groups often resist enzymatic hydrolysis .
The oxadiazole ring in the compound from adds aromaticity and hydrogen-bonding capabilities, which could enhance target affinity in drug design .
Biological Activity
The compound 2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid (CAS No. 1005159-83-0) is a benzoic acid derivative with potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its effects in various biological contexts.
Molecular Characteristics
- Molecular Formula : C₁₉H₂₆O₄S
- Molecular Weight : 350.47 g/mol
- CAS Number : 1005159-83-0
Structural Representation
The structural formula of the compound can be represented as follows:
This structure features a benzoic acid moiety linked to a sulfanyl group and an ether functionality, which may contribute to its biological properties.
Research indicates that benzoic acid derivatives, including the target compound, may influence several biological pathways:
- Proteostasis Modulation : Studies have shown that similar compounds can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) . This suggests that the compound may play a role in cellular homeostasis and protein turnover.
- Enzyme Interaction : In silico studies indicate potential binding interactions with enzymes such as cathepsins B and L, which are crucial for protein degradation . The activation of these enzymes could lead to enhanced proteolytic activity in cells.
- Antioxidant Activity : Benzoic acid derivatives have been explored for their antioxidant properties, which could mitigate oxidative stress in biological systems .
Cytotoxicity and Therapeutic Potential
The cytotoxic effects of the compound have been investigated in various cell lines. For instance, compounds with similar structures showed no significant cytotoxicity at certain concentrations in human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058) . This suggests a potential therapeutic window for further exploration in drug development.
Data Table: Biological Activity Summary
Study 1: Proteostasis Network Modulation
In a study examining various benzoic acid derivatives, the compound was found to significantly enhance proteasome activity at concentrations of 5 μM. The activation of chymotrypsin-like enzymatic activity was particularly pronounced, suggesting that this compound may help restore cellular proteostasis, especially in aging cells where these pathways are often diminished .
Study 2: Enzyme Interaction Analysis
In silico docking studies indicated that the compound could effectively bind to cathepsins B and L, leading to increased enzymatic activity. The study highlighted that compounds with similar structures exhibited strong interactions, suggesting that modifications to the benzoic acid scaffold could enhance bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
